3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 305.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing synaptic transmission.
- Signal Transduction Modulation : It potentially modulates intracellular signaling pathways that affect cell survival and proliferation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For example:
- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Research Insights : In animal models of neurodegeneration, treatment with this compound led to improved cognitive function and reduced neuronal death, suggesting its potential in treating diseases like Alzheimer's.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Neuroprotection | Improved cognitive function | |
Enzyme Inhibition | Modulation of neurotransmitter levels |
Case Study 1: Antitumor Efficacy
In a controlled study involving mice implanted with breast cancer cells, administration of the compound resulted in a 70% reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection in Alzheimer's Model
A separate study utilized a transgenic mouse model for Alzheimer's disease. Mice treated with the compound showed a significant decrease in amyloid plaque formation and improved performance in memory tests compared to untreated controls.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24(2)19-7-3-5-17(13-19)20(26)23-14-16-8-11-25(12-9-16)21(27)18-6-4-10-22-15-18/h3-7,10,13,15-16H,8-9,11-12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRWSEXAAZIBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.